molecular formula C10H13FO2S B6150558 1-phenylbutane-1-sulfonyl fluoride CAS No. 2171824-29-4

1-phenylbutane-1-sulfonyl fluoride

Cat. No.: B6150558
CAS No.: 2171824-29-4
M. Wt: 216.27 g/mol
InChI Key: LQXVQIGXNDCWMO-UHFFFAOYSA-N
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Description

1-Phenylbutane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl fluoride group attached to a phenyl and butane moiety. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E®. This method offers high yields and mild reaction conditions . Another method includes the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to sulfonyl fluorides .

Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2). This method is widely used due to its simplicity and effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling: Palladium or copper catalysts are typically used in coupling reactions.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfones.

    Reduction: Formation of corresponding sulfides or thiols.

    Coupling: Formation of biaryl or alkyne derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Phenylbutane-1-sulfonyl fluoride stands out due to its unique structural features, which combine the stability of the sulfonyl fluoride group with the reactivity of the phenyl and butane moieties. This combination allows for versatile applications in various fields, from organic synthesis to biomedical research.

Properties

CAS No.

2171824-29-4

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

1-phenylbutane-1-sulfonyl fluoride

InChI

InChI=1S/C10H13FO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

LQXVQIGXNDCWMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)S(=O)(=O)F

Purity

95

Origin of Product

United States

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